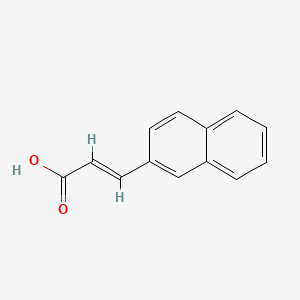

3-(2-Naphthyl)Acrylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Naphthyl)Acrylic Acid is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.221. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Supramolecular Chemistry

One of the notable applications of 3-(2-naphthyl)acrylic acid is in supramolecular photocycloaddition reactions. A study demonstrated that this compound can be effectively utilized in cavitand-mediated photocycloaddition reactions, allowing for the exploration of weak intermolecular interactions and the synthesis of cyclobutane derivatives. The reaction dynamics showed that proximity between reactants significantly influences the efficiency of the photocycloaddition process, adhering to Schmidt’s topochemical postulate .

Photochemistry

This compound exhibits interesting photochemical properties, including photoisomerization and photocycloaddition. Research indicates that upon UV irradiation, this compound can transition to a photostationary state, where both isomerization and dimerization occur simultaneously. This dual reactivity highlights its potential in developing photoresponsive materials and molecular switches .

Material Science

The compound is also explored for its role in the development of photoresponsive molecular crystals. Studies have shown that the shape and morphology of these crystals can significantly affect their photomechanical responses, making them suitable for applications in smart materials and sensors .

Case Study 1: Photodimerization Dynamics

A detailed investigation into the photodimerization of this compound revealed a complex interplay between crystal morphology and reaction dynamics. The study utilized NMR spectroscopy to analyze the formation of photodimers under varying conditions of UV light exposure. Results indicated that prolonged irradiation led to a significant increase in photodimer formation, reaching up to 86% after 90 minutes .

Case Study 2: Supramolecular Complex Formation

In another study focusing on supramolecular chemistry, researchers examined the complexation of this compound with macrocyclic hosts such as cucurbituril and γ-cyclodextrin. The results demonstrated efficient complex formation, evidenced by observable precipitate formation during the reaction process. This finding underscores the utility of this compound in studying host-guest chemistry .

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions, forming esters critical for modifying solubility and bioactivity. For example:

| Reaction Type | Reagents/Conditions | Product Application | Source |

|---|---|---|---|

| Fischer esterification | Methanol, H<sub>2</sub>SO<sub>4</sub> (catalytic) | Pharmaceutical intermediates | |

| DCC-mediated coupling | Dicyclohexylcarbodiimide (DCC), ROH | Polymer precursors |

This reaction is pivotal for creating prodrugs or polymerizable monomers, with yields exceeding 80% under optimized stoichiometry.

Hydrogenation

The α,β-unsaturated double bond is selectively reduced to produce saturated derivatives:

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| 3-(2-Naphthyl)acrylic acid | Pd/C (10% w/w) | H<sub>2</sub> (1 atm), 25°C | 3-(2-Naphthyl)propionic acid |

Catalytic hydrogenation preserves the naphthyl ring while saturating the acrylic moiety, enabling applications in chiral synthesis. Competing reduction of the carboxylic acid group requires careful pressure control.

Photocycloaddition

UV irradiation induces [2+2] cycloaddition, forming cyclobutane derivatives. Cavitand-mediated reactions enhance stereoselectivity:

| Host System | Light Source | Major Product (Selectivity) |

|---|---|---|

| γ-Cyclodextrin | 300 nm UV | syn Head-to-head dimer (>90%) |

| Solvent-free | 254 nm UV | Mixed stereoisomers |

Supramolecular encapsulation in γ-cyclodextrin enforces reactant proximity, achieving near-quantitative conversion to the syn dimer . This method avoids side products like cis-trans isomerization .

Oxidation and Reduction

The acrylic acid moiety undergoes redox transformations:

Oxidation

-

Double bond cleavage : KMnO<sub>4</sub> in acidic conditions yields 2-naphthoic acid.

-

Side-chain oxidation : CrO<sub>3</sub> selectively oxidizes the methylene group adjacent to the carboxylate.

Reduction

-

Carboxylic acid reduction : LiAlH<sub>4</sub> reduces the acid to the corresponding alcohol, though competing double bond reduction necessitates protective strategies.

Polymerization

Radical-initiated polymerization produces functionalized polyacrylates:

| Initiator | Conditions | Polymer Properties |

|---|---|---|

| AIBN | 70°C, inert atmosphere | High thermal stability (T<sub>g</sub> > 150°C) |

| UV light | Room temperature | Cross-linked networks |

These polymers are explored for optoelectronic materials due to the naphthyl group’s π-conjugation.

Biological Activity and Derivatives

While not a direct chemical reaction, enzymatic interactions underpin its bioactivity:

Propriétés

IUPAC Name |

(E)-3-naphthalen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGPBDBAAXYWOJ-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51557-26-7 |

Source

|

| Record name | 3-(Naphth-2-yl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.